2,5-bis[4-(trifluoromethyl)phenyl]terephthalaldehyde
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Overview
Description
2,5-bis[4-(trifluoromethyl)phenyl]terephthalaldehyde is an organic compound characterized by the presence of trifluoromethyl groups attached to a terephthalaldehyde core. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis[4-(trifluoromethyl)phenyl]terephthalaldehyde typically involves the reaction of 2,5-dibromoterephthalaldehyde with 4-(trifluoromethyl)phenylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,5-bis[4-(trifluoromethyl)phenyl]terephthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2,5-bis[4-(trifluoromethyl)phenyl]terephthalic acid.
Reduction: 2,5-bis[4-(trifluoromethyl)phenyl]terephthalyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-bis[4-(trifluoromethyl)phenyl]terephthalaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes and imaging agents due to its unique photophysical properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 2,5-bis[4-(trifluoromethyl)phenyl]terephthalaldehyde involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to enzymes and receptors. The aldehyde groups can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis[4-(trifluoromethyl)phenyl]-5,5’-bithiazole: Known for its use as an n-type semiconductor in organic field-effect transistors (OFETs).
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Widely used as a hydrogen-bonding organocatalyst in various organic transformations.
Uniqueness
2,5-bis[4-(trifluoromethyl)phenyl]terephthalaldehyde stands out due to its dual functionality, combining the reactivity of aldehyde groups with the unique properties of trifluoromethyl groups. This combination makes it a versatile compound for diverse applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C22H12F6O2 |
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Molecular Weight |
422.3 g/mol |
IUPAC Name |
2,5-bis[4-(trifluoromethyl)phenyl]terephthalaldehyde |
InChI |
InChI=1S/C22H12F6O2/c23-21(24,25)17-5-1-13(2-6-17)19-9-16(12-30)20(10-15(19)11-29)14-3-7-18(8-4-14)22(26,27)28/h1-12H |
InChI Key |
NRDWQDMETYAOEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2C=O)C3=CC=C(C=C3)C(F)(F)F)C=O)C(F)(F)F |
Origin of Product |
United States |
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